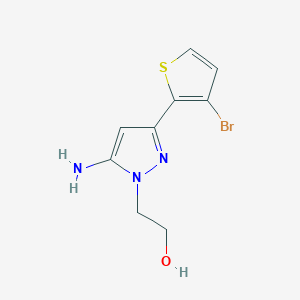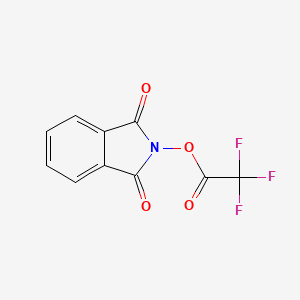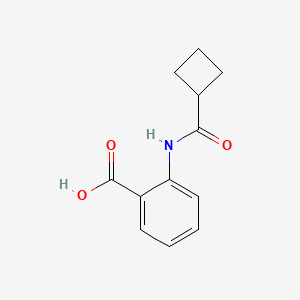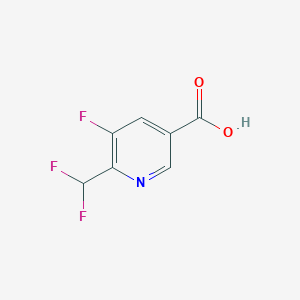![molecular formula C6H14ClNS B13574560 [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclobutyl ring.
Addition of the Methanethiol Group: The methanethiol group is added through a thiol-ene reaction, where a thiol reacts with an alkene or alkyne precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, while the methanethiol group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: can be compared with other similar compounds, such as:
Cyclobutylamine: Lacks the methanethiol group, leading to different reactivity and applications.
Methanethiol: Lacks the cyclobutyl and aminomethyl groups, resulting in different chemical properties.
Cyclobutylmethanethiol: Lacks the aminomethyl group, affecting its biological activity and interactions.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H14ClNS |
|---|---|
Poids moléculaire |
167.70 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c7-4-6(5-8)2-1-3-6;/h8H,1-5,7H2;1H |
Clé InChI |
OOYJMLVQZDRGRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


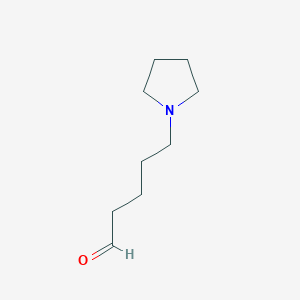
![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
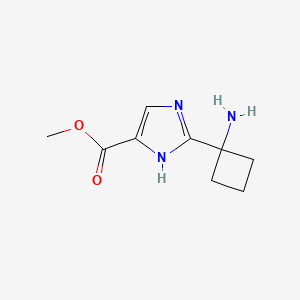
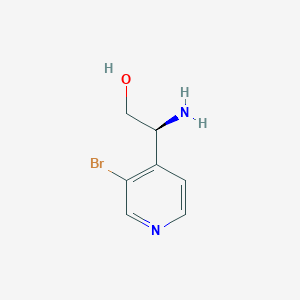



![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
